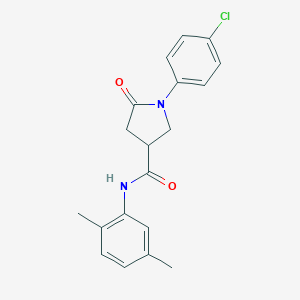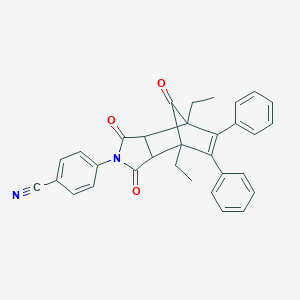
4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile is a complex organic compound with a unique tricyclic structure It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:
Formation of the Tricyclic Core: This step involves the cyclization of precursor molecules under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Functional Group Addition:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 3-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid
- 4-[1,7-bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile
Uniqueness
Compared to similar compounds, 4-(4,7-diethyl-1,3,8-trioxo-5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzonitrile stands out due to its specific functional groups and structural configuration
特性
分子式 |
C32H26N2O3 |
|---|---|
分子量 |
486.6g/mol |
IUPAC名 |
4-(1,7-diethyl-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzonitrile |
InChI |
InChI=1S/C32H26N2O3/c1-3-31-24(21-11-7-5-8-12-21)25(22-13-9-6-10-14-22)32(4-2,30(31)37)27-26(31)28(35)34(29(27)36)23-17-15-20(19-33)16-18-23/h5-18,26-27H,3-4H2,1-2H3 |
InChIキー |
LNJAXPFFMNHUMP-UHFFFAOYSA-N |
SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
正規SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


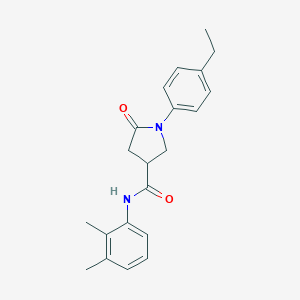
![4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392112.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B392113.png)
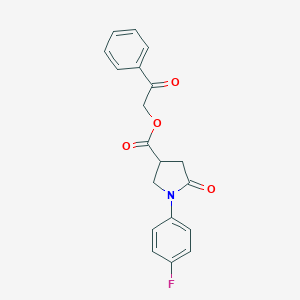
![2-(4-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392116.png)
![2-(4-Bromophenyl)-2-oxoethyl {[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B392119.png)
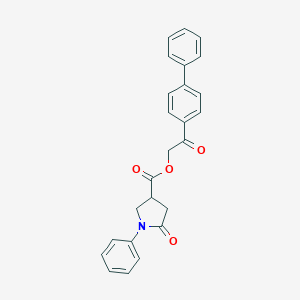
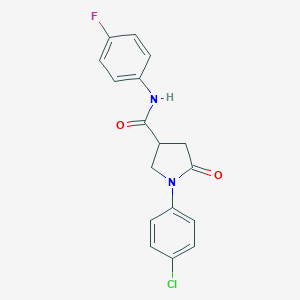
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392125.png)
![5-Isopropyl-5-methyl-2-phenyl-[1,2,4]triazolidine-3-thione](/img/structure/B392126.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B392127.png)
![1-(4-ethylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B392128.png)
![2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392130.png)
